molecular formula C13H8O2 B14661742 1h-Fluorene-1,4(9h)-dione CAS No. 42523-54-6

1h-Fluorene-1,4(9h)-dione

Cat. No.: B14661742
CAS No.: 42523-54-6
M. Wt: 196.20 g/mol
InChI Key: NYWRUQLZBKRJCW-UHFFFAOYSA-N
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Description

1h-Fluorene-1,4(9h)-dione is a chemical compound with the molecular formula C13H8O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a diketone functionality at the 1 and 4 positions of the fluorene ring system. The presence of these carbonyl groups imparts distinct chemical properties to the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1h-Fluorene-1,4(9h)-dione can be synthesized through several methods. One common approach involves the oxidation of fluorene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:

Fluorene+Oxidizing AgentThis compound\text{Fluorene} + \text{Oxidizing Agent} \rightarrow \text{this compound} Fluorene+Oxidizing Agent→this compound

Another method involves the Friedel-Crafts acylation of fluorene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields the desired diketone product after subsequent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

1h-Fluorene-1,4(9h)-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the diketone functionality can yield the corresponding diol.

    Substitution: The carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.

    Reduction: Diols and hydroxy derivatives.

    Substitution: Various substituted fluorene derivatives.

Scientific Research Applications

1h-Fluorene-1,4(9h)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1h-Fluorene-1,4(9h)-dione is largely dependent on its chemical reactivity. The diketone functionality allows it to participate in various chemical reactions, including nucleophilic addition and substitution. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

1h-Fluorene-1,4(9h)-dione can be compared with other diketone-containing compounds such as:

    1,2-Diketones: Compounds like benzil (1,2-diphenylethane-1,2-dione) have similar diketone functionalities but differ in their structural arrangement and reactivity.

    1,3-Diketones: Compounds like acetylacetone (2,4-pentanedione) have a different positioning of the carbonyl groups, leading to distinct chemical properties.

    Other Fluorene Derivatives: Compounds like 9-fluorenone (fluoren-9-one) have a single ketone functionality and exhibit different reactivity compared to this compound.

The uniqueness of this compound lies in its specific diketone arrangement, which imparts distinct chemical properties and reactivity patterns compared to other similar compounds.

Properties

CAS No.

42523-54-6

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

9H-fluorene-1,4-dione

InChI

InChI=1S/C13H8O2/c14-11-5-6-12(15)13-9-4-2-1-3-8(9)7-10(11)13/h1-6H,7H2

InChI Key

NYWRUQLZBKRJCW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=O)C=CC3=O

Origin of Product

United States

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